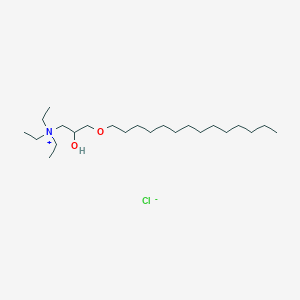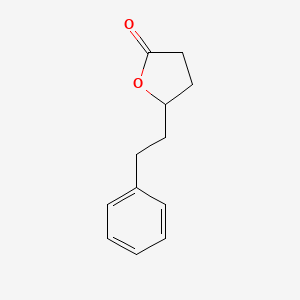![molecular formula C14H14F2N2O2 B14313228 2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) CAS No. 111040-95-0](/img/structure/B14313228.png)
2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) is an organic compound that features a unique structure with two 5-fluoroaniline groups connected by an ethane-1,2-diylbis(oxy) linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) typically involves the reaction of 5-fluoroaniline with ethylene glycol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as methanol or ethanol. The process can be summarized as follows:
Step 1: Ethylene glycol is reacted with a suitable leaving group to form an intermediate.
Step 2: The intermediate is then reacted with 5-fluoroaniline under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions
2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions typically use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized compounds.
科学研究应用
2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
作用机制
The mechanism by which 2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) exerts its effects involves interactions with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
2,2’-[Ethane-1,2-diylbis(oxy)]bis(4-fluoroaniline): Similar structure but with a different substitution pattern.
2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-chloroaniline): Chlorine substitution instead of fluorine.
2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-bromoaniline): Bromine substitution instead of fluorine.
Uniqueness
The unique aspect of 2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
111040-95-0 |
|---|---|
分子式 |
C14H14F2N2O2 |
分子量 |
280.27 g/mol |
IUPAC 名称 |
2-[2-(2-amino-4-fluorophenoxy)ethoxy]-5-fluoroaniline |
InChI |
InChI=1S/C14H14F2N2O2/c15-9-1-3-13(11(17)7-9)19-5-6-20-14-4-2-10(16)8-12(14)18/h1-4,7-8H,5-6,17-18H2 |
InChI 键 |
HDERDLSMDVCGKW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)N)OCCOC2=C(C=C(C=C2)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


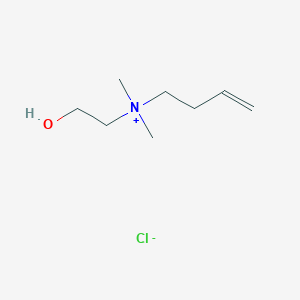
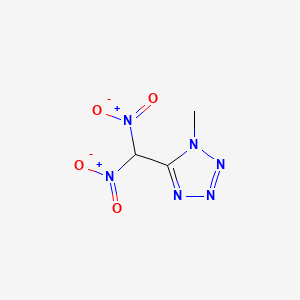
![7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)-](/img/structure/B14313169.png)
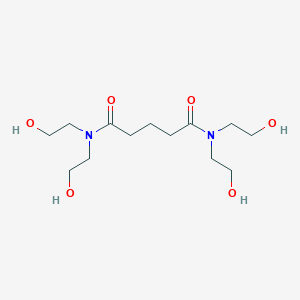
silane](/img/structure/B14313179.png)
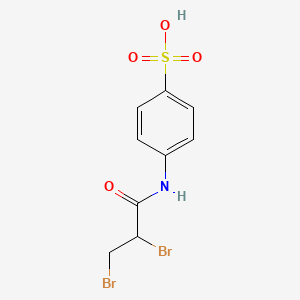
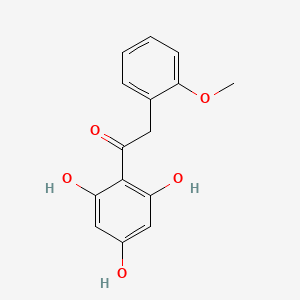

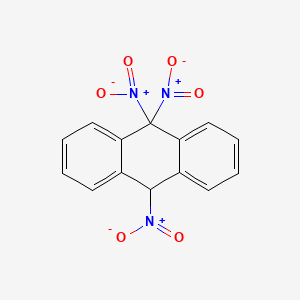
![Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl-](/img/structure/B14313202.png)
![Stannane, tributyl[1-(methoxymethoxy)hexyl]-](/img/structure/B14313205.png)
![5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine](/img/structure/B14313206.png)
